molecular formula C8H10O B1664133 3-Ethylphenol CAS No. 620-17-7

3-Ethylphenol

Cat. No. B1664133
CAS RN: 620-17-7
M. Wt: 122.16 g/mol
InChI Key: HMNKTRSOROOSPP-UHFFFAOYSA-N
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Patent
US04475002

Procedure details

A four-necked flask (2 liters-volume) was charged with 98% sulfuric acid (1200 g). Anhydrous sodium sulfate (102 g, 6 mol %) and then ethylbenzene (424 g) were added thereto in 30 minutes while stirring. Temperature was gradually elevated to 200° C. over 2 hours while evaporated water was withdrawn. The heating was continued with stirring for 4 hours at the same temperature in order to isomerize. Then, the mixture was cooled to 170° C. Water (2000 g) was dropped at a uniform rate into the stirred mixture at the same temperature over 10 hours in order to hydrolyze. The obtained reaction mass was left to stand at 150° C. for 30 minutes to form layers. The layer of sulfuric acid (854 g) was removed. The layer of sulfonic acid (1074 g) was neutralized to pH 7.8 with 50% potassium hydroxide and added dropwise to a mixture of sodium hydroxide (563 g) and potassium hydroxide (83 g) mutually melting at 330° C. in a 2 liter reaction vessel. The mixture was heated to 340° C. and maintained with stirring at this temperature for 1 hour. Then, the mixture was dissolved in water (2000 ml) and neutralized to pH 7.2 with 35% hydrochloric acid. The produced phenols were extracted with ether and distilled to give crude m-ethylphenol (348 g, 71% yield based on consumed ethylbenzene), which showed a purity of 98.2% after fractional distillation.
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
424 g
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.S([O-])([O-])(=O)=[O:7].[Na+].[Na+].[CH2:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH3:14]>>[CH2:13]([C:15]1[CH:20]=[C:19]([OH:7])[CH:18]=[CH:17][CH:16]=1)[CH3:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
1200 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
424 g
Type
reactant
Smiles
C(C)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
in 30 minutes while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Temperature was gradually elevated to 200° C. over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
while evaporated water
CUSTOM
Type
CUSTOM
Details
was withdrawn
STIRRING
Type
STIRRING
Details
with stirring for 4 hours at the same temperature in order
Duration
4 h
ADDITION
Type
ADDITION
Details
Water (2000 g) was dropped at a uniform rate into the stirred mixture at the same temperature over 10 hours in order
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The obtained reaction mass
WAIT
Type
WAIT
Details
was left
WAIT
Type
WAIT
Details
to stand at 150° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to form layers
CUSTOM
Type
CUSTOM
Details
The layer of sulfuric acid (854 g) was removed
ADDITION
Type
ADDITION
Details
added dropwise to a mixture of sodium hydroxide (563 g) and potassium hydroxide (83 g) mutually melting at 330° C. in a 2 liter reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 340° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained
STIRRING
Type
STIRRING
Details
with stirring at this temperature for 1 hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
Then, the mixture was dissolved in water (2000 ml)
EXTRACTION
Type
EXTRACTION
Details
The produced phenols were extracted with ether
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 348 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 396.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.